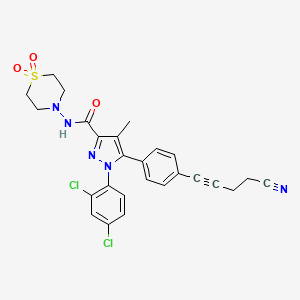
AM6545
概述
描述
- AM6545 is a compound with the chemical structure:
C26H23Cl2N5O3S
. - It acts as a peripherally active cannabinoid receptor antagonist, with limited brain penetration.
- Specifically, it binds to both CB1 and CB2 receptors, with Ki values of 1.7 nM and 523 nM, respectively.
- This compound is classified as a neutral antagonist .
- Its primary area of research is related to obesity and its complications .
科学研究应用
- AM6545 在各个领域具有潜在的应用:
肥胖研究: 由于其外周活性,它可能会影响食欲调节和体重管理 .
大麻素受体研究: 研究其对 CB1 和 CB2 受体的影响。
代谢疾病研究: 探究其在代谢紊乱中的作用。
神经科学: 研究其对神经通路的影响。
作用机制
- AM6545 的机制涉及拮抗大麻素受体 (CB1 和 CB2)。
- 它可能影响与食欲、炎症和代谢相关的信号通路。
- 需要进一步研究来阐明具体的分子靶标。
生化分析
Biochemical Properties
AM6545 interacts with the CB1R, which is involved in the regulation of appetite, lipogenesis, and insulin resistance . The compound acts as a neutral antagonist, blocking the receptor without activating it . This interaction with CB1R is the primary biochemical property of this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the CB1R, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to improve adipokine secretion in monosodium glutamate-induced obese mice .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CB1R, inhibiting its activation and thus influencing various downstream effects . This includes changes in gene expression, enzyme inhibition or activation, and alterations in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, a 3-week treatment with this compound was shown to dose-dependently decrease body weight and improve dyslipidemia in obese mice . The compound did not consistently affect food intake throughout the experiment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a high-fructose high-salt rat model of metabolic syndrome, both this compound and another CB1R antagonist, AM4113, administered in the last 4 weeks, significantly inhibited insulin resistance .
Metabolic Pathways
This compound is involved in the endocannabinoid system’s metabolic pathways, interacting with the CB1R . This interaction influences metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects .
Transport and Distribution
This compound is largely restricted to the periphery . It does not penetrate the brain, which helps avoid the neuropsychiatric side effects associated with central CB1R antagonists .
Subcellular Localization
The subcellular localization of this compound is not explicitly mentioned in the available literature. Given that it is a CB1R antagonist, it is likely to be found wherever the CB1R is located within cells. CB1Rs are primarily found in the brain but are also present in various peripheral tissues .
准备方法
化学反应分析
- AM6545 的化学反应涉及与大麻素受体的相互作用。
- 其合成的常见试剂和条件仍然是专有的。
- 其合成过程中形成的主要产物没有明确报道。
相似化合物的比较
- 不幸的是,在现有文献中,与类似化合物的直接比较很少。
- 研究人员可以探索相关的大麻素受体拮抗剂以作参考。
属性
IUPAC Name |
5-[4-(4-cyanobut-1-ynyl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1,4-thiazinan-4-yl)-4-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N5O3S/c1-18-24(26(34)31-32-13-15-37(35,36)16-14-32)30-33(23-11-10-21(27)17-22(23)28)25(18)20-8-6-19(7-9-20)5-3-2-4-12-29/h6-11,17H,2,4,13-16H2,1H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHQLFVDGLPBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCS(=O)(=O)CC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677329 | |
| Record name | AM-6545 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245626-05-4 | |
| Record name | 5-[4-(4-Cyano-1-butyn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxido-4-thiomorpholinyl)-4-methyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245626-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-6545 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1245626-05-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is AM6545's primary mechanism of action?
A1: this compound acts as a neutral antagonist of CB1R, primarily in peripheral tissues [, , , , , , , , , , , , , , , ]. This means it binds to CB1R and blocks the actions of agonists, such as endocannabinoids, without activating the receptor itself.
Q2: How does this compound's peripheral restriction impact its effects compared to centrally acting CB1R antagonists?
A2: this compound's limited ability to cross the blood-brain barrier reduces or eliminates central nervous system side effects associated with other CB1R antagonists, such as anxiety, depression, and nausea [, , , , , , , ].
Q3: What are the downstream effects of this compound's CB1R antagonism in the context of metabolic disorders?
A3: this compound's peripheral CB1R antagonism has demonstrated multiple beneficial effects in preclinical models of metabolic disorders, including:
- Increased energy expenditure and thermogenesis: this compound promotes brown adipose tissue (BAT) activation, leading to increased energy expenditure and potentially contributing to weight loss [, ].
- Improved glucose homeostasis: this compound improves glucose tolerance and insulin sensitivity in models of obesity and diabetes [, ].
- Reduced hepatic steatosis: this compound attenuates fat accumulation in the liver, protecting against fatty liver disease [].
- Improved lipid profile: this compound lowers circulating triglycerides and cholesterol levels, contributing to a healthier lipid profile [, , , ].
- Modulation of adipokine secretion: this compound beneficially alters the profile of adipokines, such as leptin and adiponectin, which are involved in regulating appetite and energy balance [, ].
Q4: Does this compound affect gut-brain satiation signaling?
A4: Research suggests that this compound can restore nutrient-induced release of satiation peptides like cholecystokinin (CCK) in the gut, which is suppressed in diet-induced obesity, contributing to its anorexigenic effects [, ].
Q5: How does this compound affect synaptic plasticity?
A5: Sub-chronic this compound administration enhances memory persistence and improves emotional memory in mice. This is linked to changes in hippocampal synaptic plasticity, including increased expression of BDNF and NGF neurotrophic factors, and altered expression of NMDA receptor isoforms [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C23H22Cl2N6O3S, and its molecular weight is 533.46 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While the provided research abstracts do not specify spectroscopic data, it is standard practice to characterize novel compounds using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Q8: How do structural differences between this compound and other CB1R antagonists, like rimonabant, relate to their pharmacological profiles?
A8: this compound's specific chemical structure, particularly its peripherally restricted nature, distinguishes it from centrally acting CB1R antagonists like rimonabant [, , , ]. This structural difference explains the reduced central nervous system side effects observed with this compound.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A9: The provided research abstracts do not elaborate on the specific ADME profile of this compound.
Q10: Does this compound show any evidence of long-lasting effects?
A10: While not directly related to this compound, one study showed that the CB1 antagonist AM6538, structurally similar to this compound, exhibited antagonist effects for up to four days following administration []. This suggests the possibility of long-lasting pharmacological effects for this class of compounds.
Q11: Has this compound been tested in preclinical models of obesity and metabolic disorders?
A11: Yes, this compound has been extensively studied in various animal models of obesity, diabetes, and metabolic syndrome. These studies consistently demonstrate its potential to reduce food intake, promote weight loss, improve glucose homeostasis, ameliorate dyslipidemia, and protect against fatty liver disease [, , , , , , , ].
Q12: Are there any published clinical trials investigating the efficacy and safety of this compound in humans?
A12: The provided research abstracts do not mention any completed or ongoing clinical trials of this compound in humans.
Q13: What is the safety profile of this compound?
A13: While the provided abstracts highlight the reduced central nervous system side effects of this compound compared to centrally acting CB1R antagonists, detailed information regarding its comprehensive safety profile, potential toxicity, and long-term effects requires further investigation [, , , , , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
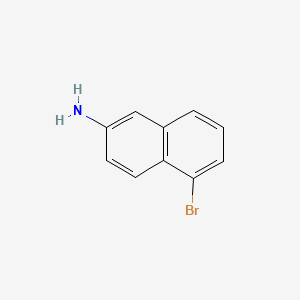
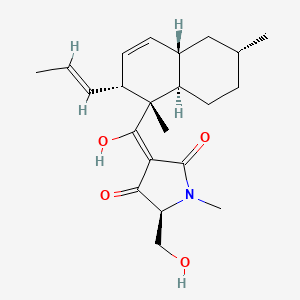
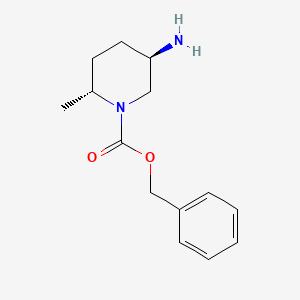
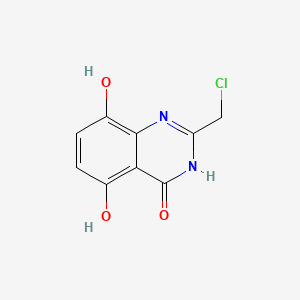
![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)
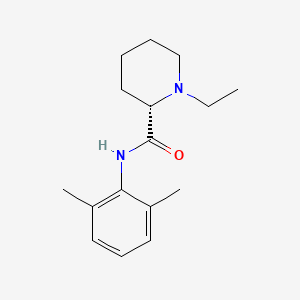
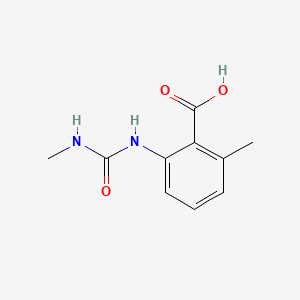

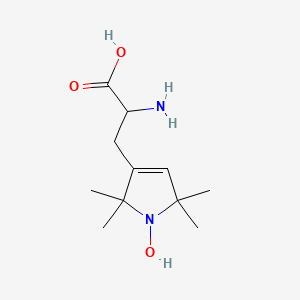
![(3S,4S,7aR,12bS)-3-(cyclopropylmethyl)-7-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-olate;hydrochloride](/img/structure/B570578.png)
![Fucose, L-, [6-3H]](/img/structure/B570579.png)
![[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol](/img/structure/B570583.png)
